3-Aminoisoquinoline-6-carboxylic acid

Descripción general

Descripción

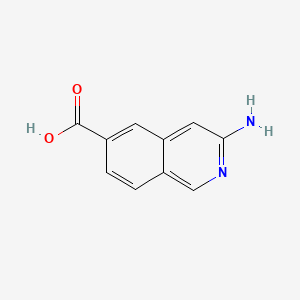

3-Aminoisoquinoline-6-carboxylic acid is a heterocyclic aromatic organic compound It consists of an isoquinoline ring substituted with an amino group at the 3-position and a carboxylic acid group at the 6-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoisoquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles. This metal-free one-pot synthesis is efficient and utilizes readily available starting materials . Another method involves the cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminoisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-6-carboxylic acid derivatives .

Aplicaciones Científicas De Investigación

3-Aminoisoquinoline-6-carboxylic acid has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-aminoisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Actividad Biológica

3-Aminoisoquinoline-6-carboxylic acid (AIQCA) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of AIQCA, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

AIQCA is characterized by its isoquinoline structure, which includes an amino group at the 3-position and a carboxylic acid at the 6-position. Its molecular formula is , with a molecular weight of approximately 188.19 g/mol. The presence of both amino and carboxylic acid functional groups enhances its reactivity and potential for biological interactions.

The biological activity of AIQCA is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. It can modulate enzyme activities, influencing pathways involved in inflammation, cancer progression, and microbial resistance. The specific pathways affected by AIQCA depend on the context of its application, but it has been shown to exhibit anti-inflammatory and antimicrobial properties .

Antimicrobial Activity

Research indicates that AIQCA exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showcasing significant inhibition of growth. The compound's structural similarity to isoquinoline alkaloids suggests that it may serve as a lead compound in drug discovery for antimicrobial agents.

Anti-Inflammatory Effects

AIQCA has demonstrated anti-inflammatory effects in several studies. It has been shown to suppress the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and nitric oxide (NO) in lipopolysaccharide (LPS)-induced models. For instance, derivatives of isoquinoline compounds have shown IC50 values ranging from 20 to 40 µM for IL-6 inhibition . This suggests that AIQCA could be beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of AIQCA, it is useful to compare it with other isoquinoline derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Isoquinoline structure with amino and carboxylic groups | Exhibits significant antimicrobial and anti-inflammatory activities |

| Isoquinoline | Basic isoquinoline skeleton | Lacks functional groups that confer specific biological activity |

| 1-Aminoisoquinoline | Amino group at a different position | Varies in biological activity due to structural differences |

The table illustrates how the positioning of functional groups affects the biological activity of these compounds. AIQCA's specific arrangement enhances its potential for diverse biological activities compared to its analogs.

Study on Anti-Inflammatory Activity

A study published in Molecules explored the effects of various isoquinoline derivatives on LPS-induced inflammation in microglial cells. The results indicated that AIQCA significantly reduced levels of TNF-α and IL-6, suggesting its potential as a therapeutic agent for neuroinflammatory conditions .

Antimicrobial Testing

In another investigation, AIQCA was tested against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential utility in treating bacterial infections.

Propiedades

IUPAC Name |

3-aminoisoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-4-8-3-6(10(13)14)1-2-7(8)5-12-9/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLMVHHJMPJLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737378 | |

| Record name | 3-Aminoisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337880-79-1 | |

| Record name | 3-Aminoisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.